molecular formula C10H7F2N3 B6164898 4-(3,5-difluorophenyl)pyrimidin-2-amine CAS No. 1360898-04-9

4-(3,5-difluorophenyl)pyrimidin-2-amine

Cat. No.: B6164898
CAS No.: 1360898-04-9
M. Wt: 207.2
InChI Key:
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Description

4-(3,5-difluorophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H7F2N3 It is a pyrimidine derivative characterized by the presence of a 3,5-difluorophenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)pyrimidin-2-amine typically involves the reaction of 3,5-difluoroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-difluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .

Scientific Research Applications

4-(3,5-difluorophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dichlorophenyl)pyrimidin-2-amine
  • 4-(3,5-dimethylphenyl)pyrimidin-2-amine
  • 4-(3,5-dibromophenyl)pyrimidin-2-amine

Uniqueness

4-(3,5-difluorophenyl)pyrimidin-2-amine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

1360898-04-9

Molecular Formula

C10H7F2N3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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